molecular formula C22H18FN5OS B2661673 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1019096-85-5

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2661673
CAS No.: 1019096-85-5
M. Wt: 419.48
InChI Key: JQZZUERCRSUBNG-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked acetamide group and a 4-fluorobenzyl moiety. Its structure integrates a pyridazine ring (a six-membered di-aza heterocycle) and a pyrazole group, which are known to confer diverse pharmacological properties, including kinase inhibition and metabolic modulation. The thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the 4-fluorobenzyl group may improve bioavailability through lipophilicity modulation .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c23-18-6-2-16(3-7-18)14-24-21(29)15-30-22-11-10-20(26-27-22)17-4-8-19(9-5-17)28-13-1-12-25-28/h1-13H,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZZUERCRSUBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed through the cyclization of a hydrazine derivative with a dicarbonyl compound.

    Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound.

    Final Coupling: The final step involves coupling the thioether intermediate with 4-fluorobenzylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures can act as effective inhibitors of cancer cell proliferation. Specifically, derivatives related to this compound have been investigated for their potential to inhibit BCR-ABL kinase, a critical target in certain leukemias. A notable study demonstrated that related pyrazole derivatives exhibited significant inhibitory effects on BCR-ABL kinase activity, suggesting potential use in targeted cancer therapies .

Case Study:
A series of pyrazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. One compound exhibited an IC50 value of 0.5 μM against K562 cells, indicating strong anticancer potential.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain substituted pyrazoles demonstrated minimum inhibitory concentrations (MICs) below 10 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study:
A derivative was tested against Mycobacterium tuberculosis, showing promising results with an IC50 value of 2.0 μM, indicating its potential as an antitubercular agent.

Data Tables

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound AK5620.5BCR-ABL kinase inhibition
Compound BA5491.2Induction of apoptosis

Antimicrobial Activity Table

Compound IDPathogenMIC (μg/mL)
Compound AStaphylococcus aureus<10
Compound BEscherichia coli<10

Mechanism of Action

The mechanism of action of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridazine/Thiadiazole Derivatives

  • CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)
    • Core Structure : Pyridazine-thiadiazole hybrid.
    • Key Differences : Incorporates a thiadiazole ring and trifluoromethoxyphenyl group instead of pyrazole.
    • Activity : Potent glutaminase inhibitor targeting cancer metabolism .
    • Properties : Higher molecular weight (MW ≈ 550) and logP (~3.8) due to trifluoromethoxy substitution, enhancing membrane permeability but reducing aqueous solubility compared to the target compound .

Pyrazolo-Pyrimidine Analogues

  • Example 83 (Patent-derived compound) Core Structure: Pyrazolo[3,4-d]pyrimidine with chromenone and fluorophenyl substituents. Activity: Kinase inhibitor with nanomolar IC₅₀ against CDK5/p25, a target implicated in neurodegenerative diseases . Properties: Higher hydrogen-bond acceptors (HBA = 8) due to multiple oxygen atoms, improving target binding but increasing metabolic liability .

Thieno-Pyrimidine Derivatives

  • 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide Core Structure: Thieno-pyrimidine fused ring system. Key Differences: Thieno-pyrimidine core replaces pyridazine, enhancing π-π stacking with hydrophobic kinase pockets. Activity: Type II pan-tropomyosin receptor kinase (TRK) inhibitor with submicromolar potency . Properties: Trifluoromethyl group increases logP (3.2) and blood-brain barrier penetration compared to the target compound’s fluorobenzyl group .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound CB-839 Example 83 Compound
Molecular Weight ~450 ~550 ~570 ~570
H-Bond Donors 1 2 2 1
H-Bond Acceptors 6 8 8 5
logP (Calculated) ~2.8 ~3.8 ~3.5 2.6
Topological PSA (Ų) ~95 ~110 ~120 87.5

Notes:

  • The target compound’s lower logP (2.8) and PSA (95 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability.
  • CB-839’s higher logP (3.8) correlates with enhanced cellular uptake but may limit aqueous solubility .

SAR Insights and Design Considerations

Pyrazole vs.

Fluorobenzyl vs. Trifluoromethyl : The 4-fluorobenzyl group in the target compound offers moderate lipophilicity, whereas trifluoromethyl groups (e.g., ) enhance potency but increase toxicity risks .

Thioether Linkage : The thioether bridge in the target compound improves oxidative stability compared to ether-linked analogs (e.g., AMG628), which are prone to hydrolysis .

Biological Activity

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C19H17N7OS2
  • Molecular Weight : 423.51 g/mol

The compound features a pyridazine ring, a pyrazole moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, compounds similar to this compound have been shown to inhibit BCR-ABL kinase, a target in chronic myeloid leukemia treatment .
  • Anticancer Activity : Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds related to the target compound have shown significant inhibitory concentrations (IC50) against MCF7 and NCI-H460 cell lines .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of similar pyrazole-containing compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AMCF70.01CDK inhibition
Compound BNCI-H4600.03Aurora-A kinase inhibition
Compound CHepG20.95EGFR inhibition

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • BCR-ABL Kinase Inhibition : A study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited robust inhibition of BCR-ABL kinase with IC50 values ranging from 10 nM to 100 nM, indicating their potential as targeted therapies for leukemia .
  • Antitumor Activity : Another investigation into pyrazole derivatives revealed that they induced apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative showed an IC50 value of 26 µM against A549 lung cancer cells, highlighting its therapeutic potential .
  • CDK Inhibition : Compounds with structural similarities were also evaluated for cyclin-dependent kinase (CDK) inhibition, showing promising results with IC50 values as low as 0.30 nM against CDK2, suggesting their role in regulating cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example:

Substitution : React 4-fluorobenzylamine with a pyridazine-thiol intermediate under alkaline conditions to form the thioether linkage .

Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) to couple intermediates with acetamide moieties .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation .

  • Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products like over-alkylation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

NMR : Use 1^1H and 13^{13}C NMR to confirm the pyridazine, pyrazole, and 4-fluorobenzyl groups. The fluorine atom’s electron-withdrawing effect splits aromatic proton signals distinctively .

X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/EtOH) to resolve stereochemistry and hydrogen bonding .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Methodology :

Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation .

Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates and selectivity .

Machine Learning : Train models on existing pyridazine/pyrazole synthesis data to recommend optimal catalysts (e.g., Pd/C vs. Fe) .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .

Purity Analysis : Use HPLC (>98% purity) to rule out impurities as confounding factors .

Target Validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm target specificity .

Q. What strategies improve metabolic stability of analogs derived from this compound?

  • Methodology :

Fluorine Substitution : Introduce additional fluorine atoms at meta/para positions of the benzyl group to block oxidative metabolism .

Isosteric Replacement : Replace the thioether linkage with sulfone or sulfonamide groups to enhance resistance to enzymatic cleavage .

In Vitro Assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodology :

Scaffold Diversification : Synthesize analogs with modifications to the pyridazine (e.g., 6-methyl vs. 6-cyano) and pyrazole (e.g., 1H vs. 3H tautomers) rings .

High-Throughput Screening : Test analogs against a panel of 50+ kinases to identify selectivity profiles .

Data Clustering : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What statistical methods are effective for optimizing reaction yields?

  • Methodology :

Factorial Design : Apply a 23^3 factorial matrix to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF, DMSO) .

Response Surface Methodology (RSM) : Fit quadratic models to identify maxima in yield vs. time/cost trade-offs .

Robustness Testing : Use Monte Carlo simulations to assess sensitivity to parameter fluctuations (e.g., ±5°C temperature drift) .

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